molecular formula C10H9ClO3 B13699208 3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid

3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid

Cat. No.: B13699208
M. Wt: 212.63 g/mol
InChI Key: VGGMZTSTVXQACT-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro and methyl group on a phenyl ring, attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid typically involves the reaction of 3-chloro-5-methylbenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, modulating biological pathways. The oxopropanoic acid moiety can participate in hydrogen bonding and other interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenylboronic acid: Shares the chloro and methyl substitution pattern but differs in the functional group attached to the phenyl ring.

    3-Chloro-5-methylbenzaldehyde: Similar substitution pattern but contains an aldehyde group instead of the oxopropanoic acid moiety.

Uniqueness

3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the phenyl ring can influence its chemical behavior and interactions with other molecules.

Biological Activity

3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including mechanisms of action, effects on cell lines, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chloro-substituted aromatic ring and a keto acid functional group. Its molecular structure allows for interactions with various biological targets, which is critical for its pharmacological effects.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Induction of Apoptosis : Many studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, a related thieno[2,3-b]pyridine compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7) by promoting apoptosis and reducing cancer stem cell populations .
  • Inhibition of Glycolysis : The compound may influence metabolic pathways such as glycolysis. In studies involving other similar compounds, a shift from anaerobic to aerobic glycolysis was observed, indicating a potential mechanism for reducing the viability of cancer stem cells .
  • Cell Cycle Arrest : Compounds with similar properties have been reported to induce cell cycle arrest at various phases, particularly G2/M phase, which contributes to their anticancer effects .

Biological Activity in Cell Lines

The biological activity of this compound has been assessed using various cancer cell lines. Below is a summary table of findings related to its cytotoxic effects:

Cell LineConcentration (µM)Viability (%)Apoptosis Induction (%)
MDA-MB-2310.05<50% after 48hSignificant increase
MCF-72.5<50% after 72hLate apoptosis increase

Note: Data are derived from various studies on related compounds, indicating potential effects of this compound.

Case Studies

  • Breast Cancer Treatment : A study focusing on thieno[2,3-b]pyridine derivatives showed that treatment with these compounds led to a significant reduction in the percentage of cancer stem cells in the MDA-MB-231 line, highlighting the importance of targeting these cells for effective cancer therapy .
  • Metabolic Profiling : In another investigation, metabolic profiling revealed that treatment with similar compounds resulted in alterations in key metabolic pathways such as glycolysis and gluconeogenesis. These changes were associated with increased levels of certain metabolites indicative of apoptosis and reduced cell viability .

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

3-(3-chloro-5-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9ClO3/c1-6-2-7(4-8(11)3-6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

VGGMZTSTVXQACT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)CC(=O)C(=O)O

Origin of Product

United States

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